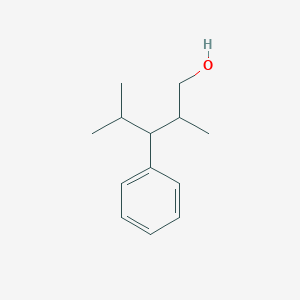

2,4-Dimethyl-3-phenylpentan-1-ol

Beschreibung

2,4-Dimethyl-3-phenylpentan-1-ol is a branched primary alcohol characterized by a pentanol backbone with methyl groups at positions 2 and 4, and a phenyl substituent at position 2. This structure combines hydrophobic aromaticity (phenyl group) with steric hindrance from the methyl branches, influencing its physical, chemical, and biological properties.

Eigenschaften

IUPAC Name |

2,4-dimethyl-3-phenylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10(2)13(11(3)9-14)12-7-5-4-6-8-12/h4-8,10-11,13-14H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPSMNCWXDIOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-phenylpentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with a suitable ketone or aldehyde, followed by reduction to yield the desired alcohol . Another method involves the aldol condensation of appropriate aldehydes, followed by hydrogenation .

Industrial Production Methods

Industrial production of 2,4-Dimethyl-3-phenylpentan-1-ol typically involves large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyl-3-phenylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrocarbons.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4-Dimethyl-3-phenylpentan-1-ol serves as a valuable chiral building block in organic synthesis. Its ability to produce enantiomerically pure compounds is crucial for developing pharmaceuticals and agrochemicals. The compound can be utilized in various synthetic pathways, including Friedel-Crafts reactions, which facilitate the formation of carbon-carbon bonds essential for creating complex organic molecules .

Medicinal Chemistry

The compound's derivatives have shown potential in therapeutic applications. For instance, they can be synthesized to target specific enzymes or receptors within the body. The presence of the hydroxyl group allows for hydrogen bonding, enhancing interactions with biomolecules such as proteins and enzymes. This property is particularly beneficial in drug design, where binding affinity and specificity are paramount.

Case Study: Drug Development

One notable case study involves the synthesis of enzyme inhibitors using derivatives of 2,4-Dimethyl-3-phenylpentan-1-ol. Researchers have explored its application in developing drugs that selectively inhibit certain biochemical pathways, showcasing its versatility as a scaffold for medicinal compounds .

Biological Research

In biological research, 2,4-Dimethyl-3-phenylpentan-1-ol is employed as a model molecule to study enzyme-catalyzed reactions and stereoselectivity. Its interactions with various biomolecules can influence enzyme activity and receptor binding, making it a valuable tool for understanding complex biological processes.

Case Study: Enzyme Interaction

A specific study investigated how 2,4-Dimethyl-3-phenylpentan-1-ol affects the activity of certain enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity through competitive inhibition mechanisms, providing insights into its potential therapeutic roles .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in producing fine chemicals and complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new materials or chemicals with enhanced properties.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Chiral building block for pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Potential therapeutic applications targeting specific enzymes or receptors |

| Biological Research | Model molecule for studying enzyme-catalyzed reactions and stereoselectivity |

| Industrial Applications | Intermediate in fine chemical production and complex organic synthesis |

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-3-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can engage in hydrophobic interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

3-Methyl-1-pentanol (CAS 589-35-5)

- Structure : A six-carbon alcohol with a single methyl branch at position 3.

- Properties : Lower molecular weight (116.18 g/mol) and higher water solubility compared to 2,4-Dimethyl-3-phenylpentan-1-ol due to the absence of a hydrophobic phenyl group. Boiling point and vapor pressure are influenced by reduced steric effects .

- Applications : Used in solvents and fragrances, whereas the phenyl group in the target compound may enhance applications in pharmaceuticals or specialty chemicals.

2,4-Dimethyl-3-pentanol (Referenced in )

- Structure : Shares the 2,4-dimethyl substitution but lacks the phenyl group.

- Properties : Lower molecular weight (116.23 g/mol) and higher volatility. The phenyl group in the target compound increases molecular weight (~220 g/mol estimated) and reduces volatility, making it less suitable for volatile formulations .

(2R,3R)-rel-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 175590-76-8)

- Structure: Features a methoxyphenyl group and dimethylamino substituent.

- Properties: The methoxy group enhances polarity compared to the unsubstituted phenyl in the target compound. The dimethylamino group introduces basicity, which is absent in 2,4-Dimethyl-3-phenylpentan-1-ol .

Physicochemical Properties

Key Observations :

- The phenyl group significantly increases hydrophobicity (higher LogP) and boiling point.

- Steric hindrance from dual methyl groups may reduce reactivity in nucleophilic substitutions compared to less-branched analogs.

Q & A

Q. How can synthetic routes for 2,4-Dimethyl-3-phenylpentan-1-ol be optimized to improve yield and purity?

- Methodological Answer : Optimization should focus on reaction conditions (temperature, solvent polarity, and catalyst selection). For example, Grignard or organometallic additions to ketones (e.g., 3-phenylpentan-2-one) followed by reduction could be explored. Purification via fractional distillation or column chromatography (using silica gel with ethyl acetate/hexane gradients) is critical, as demonstrated in analogous syntheses of branched alcohols like 4-methyl-4-phenylpentan-1-ol . Monitor intermediates by TLC and characterize products via -NMR to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for structural elucidation of 2,4-Dimethyl-3-phenylpentan-1-ol?

- Methodological Answer :

- -NMR : Analyze splitting patterns to distinguish methyl groups (δ 0.8–1.5 ppm) and the benzylic proton (δ 2.5–3.5 ppm). Compare with data for 4-methyl-4-phenylpentan-1-ol, where the hydroxyl proton appears as a broad singlet (δ 1.5–2.0 ppm) .

- IR Spectroscopy : Confirm the presence of -OH (broad peak ~3300 cm) and aromatic C-H stretches (~3000–3100 cm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected m/z ~192 for CHO) and fragmentation patterns.

Advanced Research Questions

Q. How can stereochemical ambiguities in 2,4-Dimethyl-3-phenylpentan-1-ol synthesis be resolved?

- Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. For diastereomers, use normal-phase HPLC with hexane/isopropanol gradients.

- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethyl acetate/petroleum ether), determine absolute configuration, as done for 2-methyl-1,1,3,3-tetraphenylpropan-2-ol .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for proposed stereoisomers using software like Gaussian or ORCA .

Q. How should researchers address contradictions in thermodynamic data (e.g., boiling points) reported for 2,4-Dimethyl-3-phenylpentan-1-ol?

- Methodological Answer :

- Phase Change Analysis : Use differential scanning calorimetry (DSC) to measure melting/boiling points. Cross-reference with gas chromatography (GC) retention times under standardized conditions, as applied to 4-methyl-3-penten-1-ol .

- Controlled Replication : Ensure synthetic batches are free of isomers or contaminants (e.g., via GC-MS). Discrepancies may arise from undetected stereoisomers, as seen in diphenylmethane derivatives .

Q. What computational strategies predict the reactivity of 2,4-Dimethyl-3-phenylpentan-1-ol in novel reactions (e.g., oxidation or esterification)?

- Methodological Answer :

- DFT Calculations : Model transition states for hydroxyl group reactions (e.g., oxidation to ketones) using software like Gaussian. Compare activation energies with analogs like 3-phenylpentan-2-ol .

- Molecular Dynamics Simulations : Study solvation effects on reactivity in polar vs. nonpolar solvents. Validate predictions with experimental kinetic studies under inert atmospheres.

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for 2,4-Dimethyl-3-phenylpentan-1-ol across studies?

- Methodological Answer :

- Variable Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d). Re-run spectra in standardized solvents.

- Diastereomeric Interference : If synthetic routes produce mixtures (e.g., 2R,4R vs. 2R,4S), use NOESY or COSY NMR to assign spatial relationships, as demonstrated for 2-methyl-1,1,3,3-tetraphenylpropan-2-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.